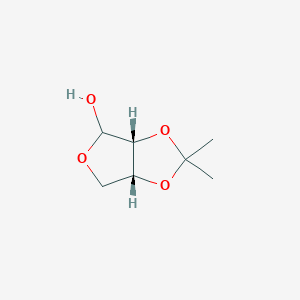

2,3-O-Isopropylidene-D-erythrofuranose

Übersicht

Beschreibung

2,3-O-Isopropylidene-D-erythrofuranose is an organic compound with the chemical formula C7H12O4. It is a white solid with a unique structure and properties. This compound is primarily used as an intermediate in the synthesis of various drugs, including anticancer drugs, antibiotics, and other biologically active compounds .

Vorbereitungsmethoden

The preparation of 2,3-O-Isopropylidene-D-erythrofuranose involves reacting erythrose with a suitable chemical reagent under specific conditions. This process typically requires the use of organic solvents and catalysts, and it necessitates strict control and operation . One common method involves the reaction of D-ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-p-sulphonic acid .

Analyse Chemischer Reaktionen

2,3-O-Isopropylidene-D-erythrofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include silyl ketene acetals and other organic solvents . The major products formed from these reactions are often intermediates used in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Introduction to 2,3-O-Isopropylidene-D-erythrofuranose

This compound is a carbohydrate derivative that plays a significant role in various scientific research applications. Its unique structural properties make it a valuable compound in organic chemistry, particularly in the synthesis of glycosides and as a building block in the development of pharmaceuticals. This article explores its applications, providing comprehensive data and case studies that highlight its relevance in scientific research.

Synthesis of Glycosides

This compound is widely used as a glycosyl donor in the synthesis of various glycosides. Its ability to protect hydroxyl groups while facilitating glycosylation reactions makes it an essential intermediate in carbohydrate chemistry. For instance, researchers have utilized this compound to generate glycoside mimics that exhibit biological activity relevant to drug development .

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting protein synthesis through interactions with cysteine residues in proteins. This mechanism positions it as a potential lead compound for developing new anticancer agents .

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of β-glucocerebrosidase, an enzyme linked to Gaucher disease. Studies have shown that certain derivatives based on this furanose structure can act as pharmacological chaperones, providing new avenues for therapeutic interventions .

Development of Functionalized Carbohydrates

In organic synthesis, this compound serves as a precursor for creating functionalized carbohydrate derivatives. These derivatives are crucial for studying carbohydrate-protein interactions and developing new biomaterials .

Case Study 1: Synthesis of Isoxazolidine Derivatives

A significant application of this compound was demonstrated in the synthesis of isoxazolidine derivatives through intramolecular cycloaddition reactions. Researchers reported high yields and stereoselectivity when using this compound as a substrate . The study highlighted how varying protecting groups can influence the reaction outcomes and product configurations.

Case Study 2: Antibacterial Activity Assessment

Another study evaluated the antibacterial activity of compounds derived from this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated moderate to high antibacterial efficacy, suggesting potential applications in developing new antibiotics .

Table 1: Summary of Applications and Findings

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Isoxazolidine Derivative A | H. influenza ATCC 10211 | 0.25 - 0.5 |

| Isoxazolidine Derivative B | E. faecalis SR7914 (vancomycin-resistant) | 4 - 8 |

Wirkmechanismus

The mechanism of action of 2,3-O-Isopropylidene-D-erythrofuranose involves its role as an intermediate in various biochemical pathways. It interacts with specific molecular targets and pathways, facilitating the synthesis of biologically active compounds. The exact molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Vergleich Mit ähnlichen Verbindungen

2,3-O-Isopropylidene-D-erythrofuranose can be compared with other similar compounds, such as 1,2-O-Isopropylidene-D-glucofuranose and Dimethyl 2,3-O-isopropylidene-D-tartrate . These compounds share similar structural features but differ in their specific applications and properties. For instance, 1,2-O-Isopropylidene-D-glucofuranose is used in the synthesis of glucose derivatives, while Dimethyl 2,3-O-isopropylidene-D-tartrate is a chiral reagent used in organic synthesis .

Biologische Aktivität

Overview

2,3-O-Isopropylidene-D-erythrofuranose is a carbohydrate compound with the molecular formula CHO. This compound is characterized by a five-membered furanose ring structure and is primarily utilized as an intermediate in the synthesis of nucleoside analogues. Its unique stereochemistry and biological activity profile make it significant in various fields, particularly in medicinal chemistry and biochemistry.

Target of Action

The primary role of this compound is as a building block in the synthesis of nucleoside analogues. These analogues are crucial for inhibiting viral replication and cancer cell growth by mimicking natural nucleosides during nucleic acid synthesis.

Mode of Action

The compound integrates into nucleic acid chains during replication or transcription, potentially causing premature termination or introducing mutations. This action can inhibit critical enzymes such as reverse transcriptase and RNA polymerase, which are essential for viral replication and gene transcription .

This compound exhibits various biochemical properties that contribute to its functionality:

- Stability : The compound remains stable under ambient conditions but decomposes at elevated temperatures, releasing toxic gases.

- Reactivity : Its functional groups allow it to undergo several chemical transformations, making it versatile in synthetic organic chemistry.

Anticancer Properties

Recent studies have identified this compound as a synthetic anticancer agent. It inhibits protein synthesis by binding to sulfhydryl groups in cysteine residues within proteins. This mechanism suggests its potential application in cancer therapy .

Antiviral Activity

The compound's ability to act as a nucleoside analogue positions it as a candidate for antiviral drug development. By interfering with viral replication processes, it may contribute to therapeutic strategies against viral infections .

Research Applications

This compound is widely used in scientific research across multiple disciplines:

- Nucleoside Synthesis : As a precursor for synthesizing various nucleoside analogues that are vital in studying viral infections and cancer treatments.

- Carbohydrate Chemistry : Employed in spiroannulated carbohydrate synthesis and the development of sugar-based libraries for drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-O-Isopropylidene-D-lyxofuranose | Furanose | Different stereochemistry at C-1 compared to erythrofuranose |

| 2,3-O-Isopropylidene-L-erythrofuranose | Furanose | Enantiomer with distinct biological activity profiles |

| 2,3-O-Isopropylidene-D-glucopyranose | Pyranose | Six-membered ring structure; different reactivity |

The comparison highlights the unique biological activity profile of this compound compared to its structural analogues. Its ability to inhibit protein synthesis sets it apart from other compounds that may not exhibit similar effects .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by disrupting protein synthesis pathways via cysteine modification .

- Nucleoside Analogue Development : Research focused on synthesizing novel nucleoside analogues from this compound has shown promising results in targeting viral infections and enhancing therapeutic efficacy against resistant strains .

Eigenschaften

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZCXOZTJSRAOQ-QYRBDRAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2COC([C@@H]2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.